molecular formula C12H14FNOS B2677424 2-(4-Fluorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one CAS No. 2318981-84-7

2-(4-Fluorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one

Cat. No.: B2677424
CAS No.: 2318981-84-7
M. Wt: 239.31
InChI Key: DGHYSSHKNKTUOH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one is an organic compound that features a fluorophenyl group and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with thiomorpholine under specific conditions. A common method might include:

    Step 1: Formation of an intermediate by reacting 4-fluorobenzaldehyde with a suitable reagent.

    Step 2: Introduction of the thiomorpholine ring through nucleophilic substitution or addition reactions.

    Reaction Conditions: These reactions often require catalysts, specific solvents, and controlled temperatures to achieve high yields.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the thiomorpholine ring might influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one
  • 2-(4-Bromophenyl)-1-(thiomorpholin-4-yl)ethan-1-one
  • 2-(4-Methylphenyl)-1-(thiomorpholin-4-yl)ethan-1-one

Uniqueness

2-(4-Fluorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-thiomorpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNOS/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHYSSHKNKTUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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